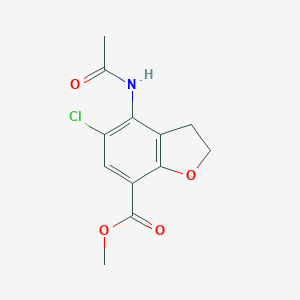

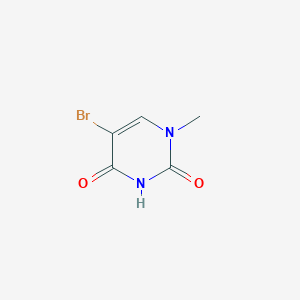

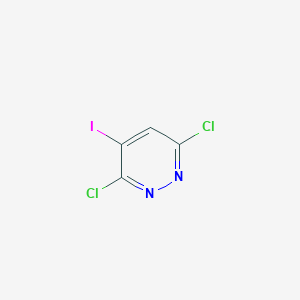

![molecular formula C14H10N2O B177674 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16054-93-6](/img/structure/B177674.png)

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Descripción general

Descripción

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif. It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Other methods for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones have been reported, including the use of commercially available 2-aminopyridines and β-oxo esters .Molecular Structure Analysis

The molecular structure of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been established using various techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry . The molecular formula is C8H6N2O .Chemical Reactions Analysis

The chemical reactions involving 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one include C-3 chalcogenation (sulfenylation and selenylation) and Pd catalyzed direct arylation and alkenylation through C–H bond functionalization .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, organized into distinct sections for clarity:

Chalcogenation in Organic Synthesis

The compound has been used in metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives. This reaction is significant for its high yields (up to 95%), mild reaction conditions, and scalability to gram levels .

Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling: (CDC) is a method that constructs complex organic molecules by directly coupling two C-H bonds from different substrates. The compound serves as a substrate in CDC, enabling the functionalization of chromophores with various substituents, which is crucial for efficient sensor development .

Sulfenylation and Selenylation

The compound is pivotal in sulfenylation and selenylation reactions, which are types of chalcogenation that introduce sulfur or selenium atoms into organic molecules. These reactions are valuable for creating compounds with potential biological activity or material properties .

Electro-Oxidative Reactions

In electro-oxidative C3-selenylation , 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as a model substrate. This process is part of a broader study on optimizing reaction conditions for selenylation, which is important for synthesizing organoselenium compounds .

Direcciones Futuras

The future directions in the research of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its biological activities and potential applications in pharmaceuticals, agrochemicals, and material sciences . Additionally, the development of more efficient and practical methods for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent is an attractive and synthetically desirable direction .

Propiedades

IUPAC Name |

2-phenylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKQBHALQXEEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303120 | |

| Record name | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

16054-93-6 | |

| Record name | 16054-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

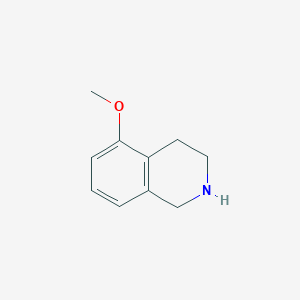

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

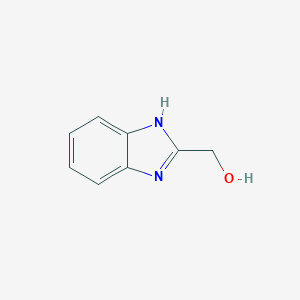

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)

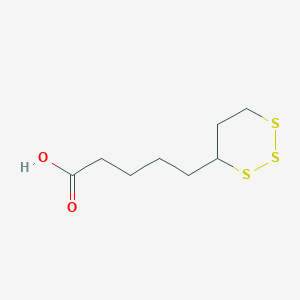

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)